Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate typically involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with cyclohexylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen atoms on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- 2-Arylquinoline derivatives
Uniqueness
Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclohexylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H20Cl2N2O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-24-18(23)13-10-21-17-12(8-9-14(19)15(17)20)16(13)22-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,21,22) |
InChI Key |
VPUXRPZJOUUCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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